molecular formula C12H9BrClNO2 B13668283 Ethyl 7-bromo-3-chloroquinoline-2-carboxylate

Ethyl 7-bromo-3-chloroquinoline-2-carboxylate

Cat. No.: B13668283
M. Wt: 314.56 g/mol
InChI Key: BFDMXWSMIHFWKF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-3-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 7-bromo-3-chloroquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 7-bromo-3-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3

InChI Key

BFDMXWSMIHFWKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Cl

Origin of Product

United States

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